5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one
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Overview
Description
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting the benzyloxyphenyl compound with acetone and an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the dioxolane ring.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Contains a benzothiazole ring instead of a dioxolane ring.
Uniqueness
5-(4-(Benzyloxy)phenyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to the presence of both the benzyloxy group and the dioxolane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
192573-25-4 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,2-dimethyl-5-(4-phenylmethoxyphenyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C18H18O4/c1-18(2)21-16(17(19)22-18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
InChI Key |
FZGVYIJYPVMENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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